molecular formula C7H10N2O2 B2958535 (5-Amino-2-methoxypyridin-3-yl)methanol CAS No. 2309468-30-0

(5-Amino-2-methoxypyridin-3-yl)methanol

Cat. No.: B2958535
CAS No.: 2309468-30-0
M. Wt: 154.169
InChI Key: MHBQXQGQYPWEQV-UHFFFAOYSA-N
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Description

(5-Amino-2-methoxypyridin-3-yl)methanol is a chemical compound with the molecular formula C7H10N2O2 and a molecular weight of 154.17 g/mol It is characterized by the presence of an amino group at the 5-position, a methoxy group at the 2-position, and a hydroxymethyl group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-methoxypyridine, undergoes substitution reactions to introduce the amino and hydroxymethyl groups .

Industrial Production Methods

Industrial production methods for (5-Amino-2-methoxypyridin-3-yl)methanol may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to optimize yield and purity. Detailed industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-methoxypyridin-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.

Mechanism of Action

The mechanism of action of (5-Amino-2-methoxypyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Amino-2-methoxypyridin-3-yl)methanol is unique due to the combination of functional groups on the pyridine ring, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific and industrial applications .

Properties

IUPAC Name

(5-amino-2-methoxypyridin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-11-7-5(4-10)2-6(8)3-9-7/h2-3,10H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBQXQGQYPWEQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309468-30-0
Record name (5-amino-2-methoxypyridin-3-yl)methanol
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